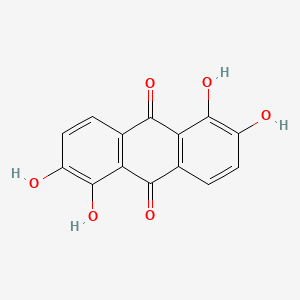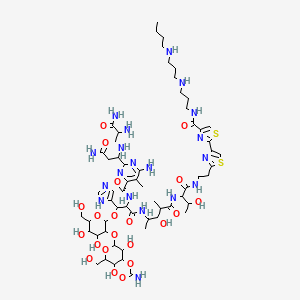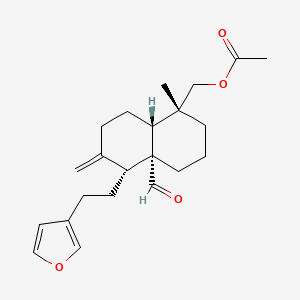![molecular formula C10H19N B1197302 1,3,3-トリメチル-6-アザビシクロ[3.2.1]オクタン CAS No. 53460-46-1](/img/structure/B1197302.png)
1,3,3-トリメチル-6-アザビシクロ[3.2.1]オクタン
説明
Synthesis Analysis
The synthesis of compounds similar to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane often involves ring expansion methods, utilizing thermal, photo-chemical, and microwave irradiation techniques. These methods enable the creation of various derivatives by systematically designing schemes to achieve the desired molecular structure (Kaur et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be analyzed through spectroscopic methods and theoretical calculations. Research on similar compounds highlights the importance of understanding the geometric and electronic properties of the molecular framework, which significantly impacts their reactivity and potential applications (Pu et al., 2009).
Chemical Reactions and Properties
Compounds like 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane exhibit a range of chemical reactivities, including photoisomerization, which is a critical property for developing molecular devices and functional materials. The trans→cis and vice versa isomerization under light irradiation showcases the potential of utilizing such compounds in various applications (Bandara & Burdette, 2012).
Physical Properties Analysis
The physical properties, such as solubility and membrane formation ability, are crucial for practical applications. For instance, the solubility of small hydrocarbons in related ionic liquids suggests that compounds with similar structures to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane could be advantageous in separations and extractions processes (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical reactions such as cycloadditions, polymerizations, and isomerization, are significant for synthesizing new materials and molecules. The strained nature of the compound's framework leads to unique reactivities, making it a subject of interest for developing novel synthetic methodologies (Pellissier, 2014).
科学的研究の応用
医薬品:降圧剤研究
1,3,3-トリメチル-6-アザビシクロ[3.2.1]オクタン: は、降圧効果を持つ誘導体を開発するための可能性を探求されてきました {svg_1}。これらの誘導体は、ラットモデルにおいて血圧を低下させる中等度の活性を示し、新しい降圧薬の開発における可能性を示唆しています。
化学合成:アルカロイド合成のためのビルディングブロック
この化合物は、複雑なアルカロイドの合成における汎用性の高いビルディングブロックとして機能します {svg_2}。その構造は、多くの薬理学的に重要な天然物に見られる重要な特徴である、アザビシクロ[3.2.1]オクタンコアの構築において中心的な役割を果たしています。
薬理学:麻酔薬および抗不整脈薬研究
この化合物の誘導体は、動物モデルにおいて麻酔薬および抗不整脈薬の特性について研究されてきました {svg_3}。この研究は、新しい麻酔薬や心室性不整脈の治療薬の開発につながる可能性があります。
Safety and Hazards
特性
IUPAC Name |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886056 | |
| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53460-46-1 | |
| Record name | 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53460-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053460461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in chemistry?
A1: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane and its derivatives have been explored for several applications:
- Hypotensive agents: Several studies investigated derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, including glycinamides [], amides [], diamines [], alkyl and aryl ureas [], and alkyl and aryl thioureas [], for their hypotensive activity in rats. Moderate activity was observed in some compounds.
- Structure-directing agent: The compound serves as a precursor for organic cations used as structure-directing agents in zeolite synthesis. Specifically, it led to the development of the large pore pure silica zeolite ITQ-7 [].
- Spin trapping: The N-oxide derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane showed potential as a spin trapping agent, proving superior to phenyl-N-t-butyl nitrone in terms of adduct stability and gas chromatographic detection [].
Q2: How does the structure of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane relate to its observed activity?
A2: Structure-activity relationship (SAR) studies were primarily conducted on derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Researchers synthesized various derivatives by modifying the substituents attached to the nitrogen atom of the bicyclic ring. For example:
- Hypotensive activity: Alkyl and aryl ureas [] and thioureas [] showed varied hypotensive activity depending on the substituent.
- Amide rotamers: N-acyl derivatives exhibited different amide rotamers influenced by the substituent, as studied through NMR spectroscopy [].
Q3: Are there any known toxicological concerns with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane or its derivatives?
A3: While some studies investigated the pharmacological effects of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives, the abstracts did not provide specific details on the toxicological profile of the compound itself.
Q4: How is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane used in the synthesis of zeolites, and what makes it suitable for this application?
A: Researchers synthesized various organic cations derived from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and used them as structure-directing agents (SDA) in the presence of fluoride to synthesize pure silica zeolites. The size and rigidity of these SDAs played a crucial role in directing the zeolite framework formation []. A large, rigid spiroammonium derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane successfully directed the synthesis of the large-pore zeolite ITQ-7 [].
Q5: What analytical methods were employed to characterize 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives?
A5: Several analytical techniques were used to characterize 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives:
- NMR Spectroscopy: This technique was heavily employed to study the conformation of the compound and its N-acyl derivatives, including analyzing solvent effects and employing DR, DNOE, and DEPT measurements [].
- Gas Chromatography: This method, coupled with spin trapping using the N-oxide derivative, was used to analyze radical species, showcasing superior performance compared to phenyl-N-t-butyl nitrone [].
- X-ray diffraction: This technique helped analyze the structure of zeolite ITQ-7, synthesized using a derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane as a structure-directing agent [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)





![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)






![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)